Product packaging for Spiro[4.5]decane-2-carboxylic acid(Cat. No.:CAS No. 18244-50-3)

Spiro[4.5]decane-2-carboxylic acid

Cat. No.: B3380150
CAS No.: 18244-50-3
M. Wt: 182.26 g/mol
InChI Key: NTGFSUIRCGHSQM-UHFFFAOYSA-N
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Description

Spiro[4.5]decane-2-carboxylic acid is a synthetically derived carbocyclic analogue of valproic acid, designed for neuroscience and medicinal chemistry research applications. As documented in scientific literature, this compound was specifically engineered to resist metabolic alteration, ensuring that its biological activity is attributable to the parent molecule itself . Its primary research value lies in its profile as an anticonvulsant agent. In vivo studies have shown that it provides significant protection against seizures induced by pentylenetetrazol and picrotoxin, while demonstrating a distinct lack of activity against maximal electroshock seizures, bicuculline, or strychnine . This selective pharmacological activity makes it a valuable chemical tool for researchers investigating the mechanisms of convulsive disorders and for exploring the structure-activity relationships of GABAergic systems. Please note that the information regarding the synthesis and anticonvulsant evaluation of this compound is derived from a scientific publication dated 1985 . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O2 B3380150 Spiro[4.5]decane-2-carboxylic acid CAS No. 18244-50-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c12-10(13)9-4-7-11(8-9)5-2-1-3-6-11/h9H,1-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGFSUIRCGHSQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00541009
Record name Spiro[4.5]decane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18244-50-3
Record name Spiro[4.5]decane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Spiro 4.5 Decane 2 Carboxylic Acid and Its Derivatives

General Strategies for Spirocyclic Core Construction

The creation of the spiro[4.5]decane system can be achieved through various synthetic approaches, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope. These strategies generally fall into three main categories: multi-step synthesis from simpler precursors, intramolecular cyclization reactions to form the spirocenter, and cycloaddition reactions.

Multi-Step Synthesis from Simpler Precursors

A common and versatile method for constructing the spiro[4.5]decane framework involves a multi-step sequence starting from readily available, non-spirocyclic precursors. An improved method for the synthesis of spiro[4.5]decane-2-carboxylic acid (12a) and its dicarboxylic acid analog, spiro[4.5]decane-2,2-dicarboxylic acid (11a), has been reported. nih.gov This approach highlights the utility of building the spirocyclic system through a series of well-established reactions, allowing for the systematic introduction of desired functional groups. nih.gov While specific procedural details of this improved method are not fully elaborated in the cited literature, it underscores the principle of assembling the complex spirocycle from simpler, acyclic or monocyclic building blocks. nih.gov

Another example of a multi-step synthesis involves the use of organobis(cuprates). The synthesis of 9,9-dimethylspiro[4.5]decan-7-one utilizes an organobis(cuprate) derived from 1,4-dilithiobutane, which acts as a bis(nucleophile) component. This is then added to a bis(electrophile), 3-chloro-5,5-dimethylcyclohex-2-en-1-one, to achieve the spiroannelation. orgsyn.org This methodology provides a route for spiroannelation at the beta-carbon relative to a ketone. orgsyn.org

Intramolecular Cyclization Reactions for Spiro Center Formation

Intramolecular cyclization represents a powerful strategy for the formation of the spirocyclic core, often proceeding with high efficiency due to the proximity of the reacting functional groups. These reactions can be triggered by various reagents and conditions, leading to the desired spiro[4.5]decane framework.

The synthesis of this compound itself can be part of a broader synthetic scheme where the carboxylic acid functionality is a key feature. nih.gov While the specific cyclization step involving a carboxylic acid precursor to directly form the spiro[4.5]decane ring is not explicitly detailed as a primary ring-forming reaction in the provided sources, the synthesis of analogs like spiro[4.5]decane-2,2-dicarboxylic acid suggests that cyclization strategies often accommodate the presence of carboxylic acid groups or their ester derivatives, which can be later hydrolyzed. nih.gov

A notable intramolecular cyclization method for the synthesis of spirocyclic systems is iodocyclization, which has been successfully employed to create oxa-spirocycles. rsc.orgnih.gov This reaction involves the treatment of an alkene with iodine and a base, such as sodium bicarbonate or potassium carbonate, in a suitable solvent like acetonitrile (B52724). nih.gov While this method directly produces oxa-spirocycles, where an oxygen atom is incorporated into one of the rings at the spiro center, it demonstrates a powerful principle of intramolecular cyclization for spiro-ring formation. rsc.orgnih.gov The resulting iodo-substituted oxa-spirocycle can be further functionalized. nih.gov This strategy has been used to synthesize over 150 different oxa-spirocyclic compounds. rsc.orgnih.gov

Reactant TypeReagentsProduct TypeReference
AlkeneI₂, NaHCO₃, CH₃CNOxa-spirocycle nih.gov
AlkeneI₂, K₂CO₃, CH₃CNOxa-spirocycle nih.gov

The intramolecular Schmidt reaction is a robust method for synthesizing nitrogen-containing heterocycles and has been applied to the construction of spirocyclic systems. libretexts.orgchimia.ch This reaction typically involves the acid-catalyzed reaction of an alkyl azide (B81097) with a ketone. libretexts.org The intramolecular variant is particularly useful, with the azide and carbonyl groups needing to be separated by four or five atoms to facilitate cyclization. libretexts.org A notable application is the synthesis of 2-amino-spiro[4.5]decane-6-ones from the intramolecular Schmidt reaction of ketones and alkyl azides. mdpi.com This approach has proven valuable in the synthesis of complex natural products. chimia.chchimia.ch The reaction proceeds through the formation of an iminium ion, which can then be trapped to form the final spirocyclic lactam. libretexts.org

Reactant TypeKey FeatureProduct TypeReference
Azido KetoneIntramolecular reactionSpirocyclic Lactam/Amine mdpi.comlibretexts.org

[3+2] Cycloaddition Approaches for Spiro[4.5]decane Frameworks

[3+2] cycloaddition reactions offer an efficient and atom-economical route to five-membered rings and have been successfully applied to the synthesis of spiro[4.5]decane derivatives. mdpi.com One such approach involves the reaction of 2-methylene-tetrahydronaphthalene-1-ones with N-cyclopropylanilines, facilitated by cooperative photocatalysis and organocatalysis, to produce 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity. mdpi.comresearchgate.net This method is advantageous due to its mild, metal-free conditions and high atom conversion. mdpi.com Another example of a [3+2] cycloaddition involves the reaction of azomethine ylides with 3-phenacylideneoxindoline-2-ones to yield polysubstituted spiro[indoline-3,3'-pyrrolidines]. rsc.org

ReactantsCatalyst/ConditionsProduct TypeReference
2-methylene-tetrahydronaphthalene-1-ones and N-cyclopropylanilinesPhotocatalysis and organic phosphoric acid catalysis2-amino-spiro[4.5]decane-6-ones mdpi.comresearchgate.net
Ethyl glycinate (B8599266) hydrochloride, dimethyl acetylenedicarboxylate, and 3-phenacylideneoxindoline-2-onesEthanolPolysubstituted spiro[indoline-3,3'-pyrrolidines] rsc.org

Stereoselective Synthesis of this compound Analogues

The controlled three-dimensional arrangement of substituents on the spirocyclic framework is crucial for influencing the biological activity of these compounds. Stereoselective synthesis, therefore, plays a pivotal role in accessing specific isomers of this compound and its derivatives.

Asymmetric Synthesis Routes

The asymmetric synthesis of spiro[4.5]decane derivatives often involves the use of chiral starting materials or chiral reagents to induce enantioselectivity. One notable approach involves an Eschenmoser rearrangement of an enantiomerically pure bromo-substituted cyclohexenol, which serves as a key intermediate in the synthesis of spiro[4.5]decane CF-ring analogues of calcitriol. nih.gov Another strategy focuses on the construction of the 6-azaspiro[4.5]decane skeleton, a core structure in marine alkaloids like halichlorine and pinnaic acid. nih.gov For instance, the synthesis of a key intermediate for halichlorine involved the selective acylation of a racemic acetate (B1210297) using Lipase PS, achieving a high enantiomeric excess (99.5% ee). nih.gov

Palladium-catalyzed asymmetric decarboxylation has also been employed for the enantioselective construction of spiro[4.5]deca-6,9-dien-8-ones, which can serve as versatile precursors for more complex spiro[4.5]decane derivatives. This method utilizes vinyl methylene (B1212753) cyclic carbonates and p-quinone methides to generate products with vicinal quaternary carbons with high diastereo- and enantioselectivity. acs.org

Diastereoselective Control in Spirocyclic Annulation Reactions

Diastereoselective control is critical in constructing the spirocyclic system and is often achieved through carefully designed cyclization reactions. A highly stereoselective method for the construction of spiro[4.5]decanes involves a samarium(II) iodide (SmI₂) promoted ketyl radical mediated tandem cyclization of ω-alkynyl carbonyl compounds bearing an activated alkene. nih.gov The stereochemical outcome of the initial cyclization can be controlled by the choice of activators. nih.gov

Another powerful method is the Au(I)-catalyzed vinylogous Conia-ene reaction of 4-alkyne tethered cyclohex-2-enones, which yields densely functionalized spiro[4.5]deca-1,6-diene-8-ones. researchgate.netresearchgate.net This reaction proceeds under mild conditions and tolerates a wide range of substituents on the cyclohexenone ring. researchgate.netresearchgate.net

Furthermore, a synergistic approach combining photocatalysis and organocatalysis has been developed for the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones via a [3+2] cycloaddition of cyclopropylamines with olefins, achieving high diastereomeric ratios (up to 99:1). nih.gov The total synthesis of sesquiterpenes like (+/-)-gleenol and (+/-)-axenol has been accomplished via a functionalized spiro[4.5]decane, where a Claisen rearrangement was a key step affording the multi-functionalized spiro[4.5]decane as a single diastereomer in excellent yield. nih.gov

Reaction TypeKey Reagents/CatalystsProductsDiastereomeric Ratio (d.r.)Reference
SmI₂-promoted tandem cyclizationSmI₂, HMPASpiro[4.5]decanesStereoselective nih.gov
Au(I)-catalyzed Conia-ene reactionAu(I) catalystSpiro[4.5]deca-1,6-diene-8-onesNot specified researchgate.netresearchgate.net
Synergistic photocatalysis and organocatalysisPhotocatalyst, Phosphoric acid2-Amino-spiro[4.5]decane-6-onesup to 99:1 nih.gov
Claisen rearrangementHeat or Lewis acidMulti-functionalized spiro[4.5]decanesSingle diastereomer nih.gov

Chiral Auxiliary and Catalytic Methods

Chiral auxiliaries provide a reliable method for introducing stereocenters. While specific applications leading directly to this compound are not extensively documented, the principles are well-established for related systems. For instance, in the synthesis of 6-azaspiro[4.5]decane derivatives, chiral auxiliaries have been instrumental in controlling the stereochemistry of key intermediates. nih.gov

Catalytic methods offer an efficient and atom-economical alternative. Palladium catalysis, in particular, has been shown to be effective in the asymmetric construction of spiro[4.5]deca-6,9-dien-8-ones with high enantioselectivity (up to 96:4 er). acs.org The choice of ligand is crucial in determining the stereochemical outcome of these reactions. Similarly, BINOL-derived phosphoric acid has been used as a catalyst in the highly diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones. nih.gov

Functionalization and Introduction of the Carboxylic Acid Moiety

The introduction of a carboxylic acid group at the C2 position of the spiro[4.5]decane skeleton is a key step in the synthesis of the target molecule and its analogs. This can be achieved by introducing a suitable side chain that can be subsequently converted to a carboxylic acid or by direct carboxylation.

Methods for Introducing Alkanoate Side Chains

An improved method for the synthesis of this compound involves the creation of a malonic ester derivative at the 2-position of the cyclopentane (B165970) ring of the spiro system. Specifically, cyclopentanone (B42830) can be reacted with diethyl malonate to form a cyclopentylidene malonate. This intermediate can then undergo a Michael addition with a cyclohexanone (B45756) enamine to form the spiro[4.5]decane skeleton with a di-ester at the 2-position. Saponification and decarboxylation of this diester then yield the desired this compound. nih.gov

A similar strategy can be employed to synthesize spiro[4.5]decane-2-acetic acid, where a different nucleophile would be used to introduce a two-carbon side chain. nih.gov The synthesis of spiro[4.5]decane-2,2-dicarboxylic acid is an intermediate step in the aforementioned synthesis of the monocarboxylic acid. nih.gov

Starting MaterialKey ReagentsIntermediate ProductFinal ProductReference
Cyclopentanone, CyclohexanoneDiethyl malonate, Pyrrolidine (B122466)Spiro[4.5]decane-2,2-dicarboxylic acid diethyl esterThis compound nih.gov

Regioselective Carboxylation Strategies

Direct regioselective carboxylation of the spiro[4.5]decane skeleton at the C2 position presents a synthetic challenge. The synthesis of this compound described by Callery et al. proceeds through the formation of spiro[4.5]decane-2,2-dicarboxylic acid from cyclopentanone and cyclohexanone precursors. nih.gov This method inherently places the carboxylic acid functionality at the desired C2 position of the cyclopentane ring of the spirocycle. The initial step involves the Knoevenagel condensation of cyclopentanone with diethyl malonate, followed by a Michael addition of the resulting product with 1-pyrrolidinocyclohexene. Subsequent hydrolysis and decarboxylation afford the target this compound. nih.gov This multi-step sequence effectively serves as a regioselective carboxylation strategy starting from simple cyclic ketones.

High-Throughput and Automated Synthetic Protocols

The demand for large libraries of structurally diverse compounds for screening purposes has driven the development of high-throughput and automated synthesis. These approaches are particularly valuable for complex molecules like spiro[4.5]decane derivatives. Automated synthesis modules have been successfully employed for the preparation of related spirocyclic systems, such as 1,4-dioxa-8-azaspiro[4.5]decane derivatives, highlighting the feasibility of these techniques for producing spiro compounds with high radiochemical purity and specific activity. nih.gov

Solid-phase synthesis offers a powerful platform for the automated and high-throughput production of spirocyclic compound libraries. This technique simplifies purification by allowing excess reagents and by-products to be washed away from the resin-bound product. A notable example is the development of a solid-phase synthesis protocol for 1,4,8-triazaspiro[4.5]decan-2-one derivatives, which has been specifically customized for use with an automated peptide synthesizer. nih.gov

The synthesis commences with a solid support, such as a Fmoc-Glycine-Rink amide resin or a Fmoc-Glycine-Wang resin. nih.gov The process involves a sequence of deprotection and coupling steps. The initial Fmoc-protecting group is removed using a solution of piperidine (B6355638) in dimethylformamide (DMF). Subsequently, various commercially available Fmoc-protected amino acids are coupled to the resin-bound amine using coupling agents like N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov

The key spirocyclization step is achieved by reacting the resin-bound intermediate with N-benzyl-4-piperidone in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH). nih.gov Following the formation of the spirocyclic structure on the solid support, the final derivative is cleaved from the resin. A common cleavage cocktail consists of trifluoroacetic acid (TFA), water (H₂O), and triethylsilane (Et₃SiH). nih.gov This process liberates the desired spiro[4.5]decane derivative, which can then be purified, often by reversed-phase semi-preparative HPLC. For instance, (S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide was successfully synthesized using this automated solid-phase protocol. nih.gov

The table below summarizes the key reagents and conditions employed in this automated solid-phase synthesis.

Step Reagents and Conditions Purpose
Solid Support Fmoc-Glycine-Rink amide resin or Fmoc-Glycine-Wang resinAnchors the initial building block for synthesis.
Fmoc Deprotection 40% piperidine in DMFRemoves the Fmoc protecting group to expose the amine for coupling.
Amino Acid Coupling Fmoc-protected amino acids, DIC, HOBt in DMFCouples the next amino acid in the sequence.
Spirocyclization N-benzyl-4-piperidone, p-TsOH, toluene, 80 °CForms the core spiro[4.5]decane ring system.
Cleavage TFA, H₂O, Et₃SiH (95:2.5:2.5 v/v)Releases the final spirocyclic compound from the solid support.

Chemical Reactivity and Derivatization Pathways

Reactions of the Carboxylic Acid Functionality

The chemistry of Spiro[4.5]decane-2-carboxylic acid is largely dictated by the reactivity of its carboxyl group (-COOH). This functional group is susceptible to a range of reactions that allow for the synthesis of various derivatives.

Nucleophilic Acyl Substitution Reactions

One of the most fundamental reaction types for carboxylic acids is nucleophilic acyl substitution. In these reactions, a nucleophile replaces the hydroxyl (-OH) group of the carboxylic acid. This process typically requires the activation of the carbonyl group to make it more electrophilic, as the hydroxyl group itself is a poor leaving group.

The conversion of this compound to its corresponding esters is a key derivatization pathway. This can be achieved through several methods, most notably the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. googleapis.comgoogle.com

For sterically hindered alcohols or acid-sensitive substrates, milder methods like the Steglich esterification are employed. This reaction uses a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the ester formation at room temperature. chemicalbook.com While specific literature detailing the esterification of this compound is not abundant, the synthesis of related derivatives, such as tert-butyl 2,8-diaza-spiro[4.5]decane-2-carboxylate, is documented in patents, confirming the applicability of these methods to the spiro[4.5]decane framework. finetechnology-ind.comnih.govgoogle.comlookchem.com

Table 1: Common Esterification Methods

Method Reagents Conditions Notes
Fischer-Speier Esterification Alcohol, Strong Acid (e.g., H₂SO₄) Heat Equilibrium reaction; often requires excess alcohol or water removal. googleapis.comgoogle.com

The formation of an amide bond from this compound is another crucial transformation, particularly in medicinal chemistry for the synthesis of peptide analogues. The direct reaction between a carboxylic acid and an amine is generally difficult as the basic amine tends to deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt. youtube.com

To overcome this, peptide coupling reagents are utilized. These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group. A widely used coupling agent is dicyclohexylcarbodiimide (DCC). The carboxylic acid adds to DCC, forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. youtube.comyoutube.com The synthesis of this compound (6-fluoro-4-methoxy-7-morpholin-4-yl-thiazolo[4,5-c]pyridin-2-yl)-amide has been reported in the patent literature, demonstrating the successful application of amide bond formation to this spirocyclic system. thermofisher.com

Table 2: Amide Bond Formation Strategies

Method Reagents Key Intermediate

Acid halides, particularly acid chlorides, are highly reactive derivatives of carboxylic acids and serve as versatile intermediates for the synthesis of esters, amides, and anhydrides. The conversion of this compound to its acid chloride can be readily achieved by treatment with thionyl chloride (SOCl₂). youtube.comyoutube.com

In this reaction, the hydroxyl group of the carboxylic acid attacks the sulfur atom of thionyl chloride. A subsequent elimination of a chloride ion and the loss of sulfur dioxide and a proton generates the acid chloride. youtube.com This transformation is highly efficient due to the formation of gaseous byproducts (SO₂ and HCl), which drive the reaction to completion. Other reagents that can be used for this purpose include phosphorus pentachloride (PCl₅) and oxalyl chloride.

Reduction Reactions of the Carboxylic Acid

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding spiro[4.5]decane-2-methanol. Due to the low reactivity of carboxylic acids towards reduction, a strong reducing agent is required. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. thermofisher.comhcpgcollege.edu.inyoutube.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are not strong enough to reduce carboxylic acids. thermofisher.comhcpgcollege.edu.in

The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by an acidic workup to protonate the resulting alkoxide and liberate the alcohol. hcpgcollege.edu.in The reaction proceeds through the initial deprotonation of the carboxylic acid by the basic hydride reagent, followed by coordination of the aluminum to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent hydride attacks lead to the formation of the primary alcohol. thermofisher.com The existence of spiro[4.5]decane-2-methanol in spectral libraries suggests that this reduction is a known and feasible process.

Table 3: Reduction of Carboxylic Acid

Product Reagent Conditions

Acid-Base Properties and Reactivity

As a carboxylic acid, this compound is a weak acid that can donate a proton to a base to form a carboxylate salt. In an aqueous solution, it exists in equilibrium with its conjugate base, the spiro[4.5]decane-2-carboxylate anion. The acidity of a carboxylic acid is quantified by its pKa value; a lower pKa indicates a stronger acid.

Transformations of Other Functional Groups within the Spiro[4.5]decane System

The spiro[4.5]decane skeleton can be functionalized with a variety of groups, most notably carbonyl groups, which are versatile handles for further chemical manipulation.

The reduction of carbonyl groups, such as ketones, within the spiro[4.5]decane framework is a common and powerful transformation. Standard laboratory reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for converting ketones and aldehydes to their corresponding alcohols. libretexts.org A notable example is found in the total synthesis of the sesquiterpenes gleenol (B1239691) and axenol, where a key step involves the diastereoselective reduction of a ketone on a spiro[4.5]decane intermediate under Birch conditions. nih.gov This highlights the ability to control stereochemistry during the reduction process, which is critical in the synthesis of complex natural products.

Table 2: Example of Redox Reaction in a Spiro[4.5]decane System

Starting Material Reagent(s) Product Significance Reference(s)
Spiro[4.5]decane with a ketone group Birch conditions (e.g., Na/NH₃) Spiro[4.5]decane with a hydroxyl group Diastereoselective reduction to form a specific stereoisomer. nih.gov

Rearrangement reactions are a fundamental tool in organic synthesis for constructing complex molecular frameworks, including spirocycles. numberanalytics.com These reactions can be integrated into synthetic strategies to create intricate spiro[4.5]decane systems with high efficiency and stereoselectivity. numberanalytics.commtroyal.ca For example, the Eschenmoser rearrangement has been utilized as a key step in the synthesis of spiro[4.5]decane analogues of calcitriol. nih.gov In other work, the skeletal rearrangement of spiro[4.5]decadienone intermediates has been shown to produce benzoxepane cores. researchgate.net

The Claisen rearrangement, a thermally driven nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether, is a particularly powerful method for synthesizing spiro[4.5]decane systems. researchgate.netchem-station.comorganic-chemistry.org This reaction is essentially irreversible as it forms a stable γ,δ-unsaturated carbonyl compound. chem-station.com

This methodology has been successfully applied to transform bicyclic 2-(alkenyl)dihydropyrans into multi-functionalized spiro[4.5]decanes in a single step with excellent yield and stereoselectivity. researchgate.net A key feature of this approach is the ability to transfer stereochemistry from the starting material to the product, allowing for the construction of challenging stereogenic centers. chem-station.com In the total synthesis of gleenol and axenol, a Claisen rearrangement was a pivotal step, affording the functionalized spiro[4.5]decane core as a single diastereomer. nih.gov The reaction proceeds through a highly ordered, six-membered chair-like transition state, which accounts for the high degree of stereocontrol observed. chem-station.comorganic-chemistry.org

Table 3: Application of Claisen Rearrangement in Spiro[4.5]decane Synthesis

Precursor Type Reaction Product Key Advantage Reference(s)
Bicyclic 2-(alkenyl)dihydropyran nih.govnih.gov-Sigmatropic Claisen Rearrangement Multi-functionalized spiro[4.5]decane Forms the spirocyclic core with excellent stereoselectivity in a single step. nih.govresearchgate.net

Rearrangement Reactions of Spirocyclic Precursors

Synthesis of Diverse Spiro[4.5]decane Derivatives

The rigid, three-dimensional scaffold of the spiro[4.5]decane core makes it an attractive starting point for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science. Modifications can be made to the spiro ring system itself, or the scaffold can be used as a template for creating complex chiral building blocks.

Modification of Spiro Ring Systems (e.g., Diaza-, Oxa- derivatives)

The spiro[4.5]decane framework can be modified to include heteroatoms such as nitrogen and oxygen, leading to diaza- and oxa-spiro[4.5]decane derivatives. These modifications significantly alter the physicochemical properties of the parent molecule.

Diaza- and Triaza-derivatives: The synthesis of diazaspiro[4.5]decane scaffolds has been achieved through various methods. One approach involves a palladium-catalyzed domino reaction of unactivated yne-en-ynes with aryl halides, forming three new carbon-carbon bonds in a single step to yield diazaspiro[4.5]decanes with exocyclic double bonds. rsc.org Another strategy for creating a 1,8-diazaspiro[4.5]decane scaffold utilizes a bromine-mediated 5-endo cyclization of a 4-aminobutene intermediate under acidic conditions. nih.gov Furthermore, 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been designed and synthesized as potential inhibitors of the mitochondrial permeability transition pore.

Oxa-derivatives: A variety of oxaspiro[4.5]decane derivatives have been synthesized. A one-pot method has been developed to construct 6-oxa-spiro[4.5]decane skeletons by merging the ring-opening of benzo[c]oxepines with a formal 1,2-oxygen migration, resulting in over 30 different examples. nih.gov The synthesis of 8-oxa-2-azaspiro[4.5]decane has been achieved from commercially available reagents. Additionally, 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as ligands for the σ1 receptor, showing potential for tumor imaging. nih.gov Two new oxaspirocyclic compounds, 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione and its 4-hydroxybenzylidene analog, were prepared from 6,10-dioxaspiro[4.5]decane-7,9-dione.

Below is a table summarizing various synthesized spiro[4.5]decane derivatives.

Table 1: Synthesized Spiro[4.5]decane Derivatives
Derivative Class Specific Example Synthetic Method
Diaza- Diazaspiro[4.5]decane with exocyclic double bonds Palladium-catalyzed domino reaction
Diaza- 1,8-Diazaspiro[4.5]decane Bromine-mediated 5-endo cyclization
Triaza- 1,4,8-Triazaspiro[4.5]decan-2-one Multi-step synthesis from 1,3,8-triazaspiro[4.5]decane
Oxa- 6-Oxa-spiro[4.5]decane Ring-opening of benzo[c]oxepines and 1,2-oxygen migration
Oxa-Aza- 8-Oxa-2-azaspiro[4.5]decane Synthesis from tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane
Dioxa-Aza- 1,4-Dioxa-8-azaspiro[4.5]decane Multi-step synthesis
Dioxa- 6,10-Dioxaspiro[4.5]decane-7,9-dione derivatives Condensation reaction

Preparation of Chiral Building Blocks (e.g., α-prolines)

The development of new drugs increasingly relies on the availability of chiral building blocks to ensure a precise match with biological targets. enamine.netbuchler-gmbh.com The spiro[4.5]decane skeleton serves as a valuable scaffold for the synthesis of such chiral molecules, including complex amino acid analogs like α-prolines. The rigid spirocyclic structure provides access to novel three-dimensional chemical space. sigmaaldrich.com

Synthetic routes have been developed to produce novel spirocyclic α-proline building blocks where the spiro junction is at the 3-position of the pyrrolidine (B122466) ring. acs.orgchemrxiv.org These methods utilize simple starting materials like cyclic ketones and esters and involve practical, multi-step chemical transformations suitable for large-scale synthesis. acs.orgchemrxiv.org One approach to creating spiro D-proline analogues involves starting from D-fructose, performing a three-carbon chain elongation, introducing an amino function, and finally, cyclizing to form the pyrrolidine ring. benthamdirect.com

Other chiral amino-spiro[4.5]decane derivatives have also been prepared. For example, 2-amino-spiro[4.5]decane-6-ones can be synthesized with high diastereoselectivity through a [3+2] cycloaddition of cyclopropylamines and olefins, employing a combination of photocatalysis and organocatalysis. mdpi.comresearchgate.net This method is noted for its mild, metal-free conditions and high atom economy. mdpi.com The synthesis of spiro-[indene-proline] derivatives containing a trifluoromethyl group has also been accomplished via a Rh(III)-catalyzed C-H activation and annulation process. nih.gov

The table below details examples of chiral building blocks derived from spirocyclic scaffolds.

Table 2: Chiral Building Blocks from Spiro Scaffolds
Building Block Synthetic Approach Key Features
3,3-Spiro-α-prolines Multi-step synthesis from cyclic ketones/esters Provides novel spirocyclic α-proline building blocks. acs.orgchemrxiv.org
Spiro D-proline analogue Synthesis from D-fructose Incorporates a carbohydrate moiety. benthamdirect.com
2-Amino-spiro[4.5]decane-6-ones Synergistic photocatalysis and organocatalysis ([3+2] cycloaddition) High diastereoselectivity (up to 99:1), metal-free conditions. mdpi.comresearchgate.net
Spiro-[indene-proline] derivatives Rh(III)-catalyzed C-H activation/annulation Creates complex CF3-containing spiro-prolines. nih.gov

Stereochemical Aspects and Conformational Analysis

The intricate three-dimensional arrangement of atoms in spiro[4.5]decane-2-carboxylic acid is pivotal to its chemical behavior and potential applications. Understanding its stereochemistry is fundamental to predicting its reactivity and designing synthetic pathways to specific isomers.

Conformational Preferences of Rings in the Spiro[4.5]decane System

In the spiro[4.5]decane framework, the six-membered ring typically adopts a chair conformation, which is the most stable arrangement for cyclohexanes. This preference is driven by the minimization of torsional and steric strain. Studies on substituted 1,4-diazaspiro[4.5]decanes have shown that the six-membered ring favors a chair conformation, with substituents preferentially occupying the equatorial position to reduce steric hindrance. nih.gov The five-membered ring is more flexible and can adopt various conformations, such as an envelope or twist conformation, to accommodate the steric demands of the fused system.

Analysis of Axial and Equatorial Substituent Orientations

The orientation of substituents on the cyclohexane (B81311) ring of the spiro[4.5]decane system is critical in determining the molecule's stability and reactivity. Substituents can be in either an axial or equatorial position. libretexts.org

Axial positions are parallel to the principal axis of the ring.

Equatorial positions are located around the "equator" of the ring. libretexts.org

Generally, larger substituents prefer the equatorial position to minimize steric interactions with other axial substituents on the same side of the ring, a phenomenon known as 1,3-diaxial interaction. libretexts.orgmasterorganicchemistry.com The energy difference between having a substituent in an axial versus an equatorial position can be significant. masterorganicchemistry.com For instance, in methylcyclohexane, the equatorial conformer is more stable by about 1.74 kcal/mol. masterorganicchemistry.com A "ring flip" can interconvert axial and equatorial positions, but the equilibrium will favor the conformer with the bulky group in the equatorial position. libretexts.org

The carboxylic acid group at the 2-position of the spiro[4.5]decane ring can exist in either an axial or equatorial orientation. The preferred conformation will depend on a balance of steric and electronic factors.

Intramolecular Hydrogen Bonding Effects on Conformation

The presence of the carboxylic acid group introduces the possibility of intramolecular hydrogen bonding. quora.com This can occur if the hydrogen of the carboxyl group can form a hydrogen bond with a suitable acceptor atom within the same molecule. osti.gov For example, in certain conformations, the carboxylic acid proton could potentially interact with the oxygen atom of a substituent on the spiro-system, influencing the conformational preference. quora.com Such intramolecular hydrogen bonds can lock the molecule into a specific conformation, even one that might otherwise be less stable due to steric factors. quora.com

Diastereomeric and Enantiomeric Purity Assessment in Synthetic Pathways

The synthesis of this compound and its derivatives often leads to the formation of multiple stereoisomers. Assessing the diastereomeric and enantiomeric purity of the products is crucial, particularly in medicinal chemistry where different stereoisomers can have vastly different biological activities.

The synthesis of optically active spiro[4.5]decanes has been achieved through methods like the Diels-Alder cycloaddition using chiral dienes. rsc.org The diastereomeric and enantiomeric excess of the products are key measures of the success of such asymmetric syntheses. Various analytical techniques, including NMR spectroscopy and chiral chromatography, are employed to determine the stereochemical purity of the synthesized compounds. bldpharm.combldpharm.com

Stereochemical Control in Reaction Mechanisms

Controlling the stereochemical outcome of reactions is a central theme in modern organic synthesis. rijournals.comresearchgate.net For spiro[4.5]decane systems, this involves directing the formation of specific stereocenters during the reaction. lumenlearning.com The stereochemical course of a reaction can be influenced by several factors, including the choice of reagents, catalysts, and reaction conditions. rijournals.com

For instance, in reactions involving the formation of a new chiral center, the approach of the reagent to the substrate can be influenced by the existing stereochemistry of the spirocyclic framework. lumenlearning.com This can lead to the preferential formation of one diastereomer over another. Highly stereoselective constructions of spiro[4.5]decanes have been reported using methods like samarium(II) iodide-promoted ketyl radical tandem cyclization. nih.gov

Chirality Transfer in Spirocyclization Reactions

Chirality transfer is a powerful strategy in asymmetric synthesis where the chirality of a starting material is transferred to the product. In the context of spiro[4.5]decane synthesis, this can involve the cyclization of a chiral precursor to form a chiral spirocyclic product. researchgate.net

An example of this is the oxidative intramolecular cyclization of allenylsilane-tethered phenols. In this reaction, the chirality of the allenylsilane is transferred to the newly formed spiro center, resulting in the synthesis of chiral spiro[4.5]decadienones. researchgate.net This method provides an efficient way to access enantiomerically enriched spiro compounds.

Computational and Theoretical Investigations

Molecular Modeling and Geometry Optimization

Molecular modeling is fundamental to predicting the physical and chemical characteristics of a compound by determining its most stable three-dimensional shape.

The prediction of the three-dimensional structure of Spiro[4.5]decane-2-carboxylic acid begins with its basic connectivity, defined by a cyclopentane (B165970) ring and a cyclohexane (B81311) ring sharing a single carbon atom (the spiro center). nih.govresearchgate.net The carboxylic acid group is attached to the second position of the cyclohexane ring. Using computational software, an initial 3D structure is generated and then subjected to geometry optimization. This process systematically adjusts bond lengths, bond angles, and dihedral angles to find the lowest energy arrangement, known as the ground-state conformation.

Public databases like PubChem provide computationally generated 3D conformers and physical properties for various isomers of spiro[4.5]decane carboxylic acid, which are derived from such modeling techniques. nih.govuni.luuni.lu These predicted properties are crucial for initial virtual screening and analysis.

Table 1: Computed Properties of Spiro[4.5]decane Carboxylic Acid Isomers This table showcases typical data generated from molecular modeling for different positional isomers.

PropertySpiro[4.5]decane-1-carboxylic acid nih.govSpiro[4.5]decane-6-carboxylic acid uni.luSpiro[4.5]decane-8-carboxylic acid uni.lu
Molecular Formula C₁₁H₁₈O₂C₁₁H₁₈O₂C₁₁H₁₈O₂
Molecular Weight 182.26 g/mol 182.13068 Da (Monoisotopic)182.13068 Da (Monoisotopic)
XLogP3 (Predicted) 3.63.63.4
Topological Polar Surface Area 37.3 ŲNot Available37.3 Ų
Predicted CCS ([M+H]⁺) Not Available144.1 Ų144.1 Ų
Predicted CCS ([M-H]⁻) Not Available147.2 Ų147.2 Ų
Data sourced from PubChem. nih.govuni.luuni.lu Note that molecular weight and monoisotopic mass are distinct but related measures.

The spiro[4.5]decane framework is not rigid. The six-membered cyclohexane ring can adopt several conformations, primarily the low-energy 'chair' form and higher-energy 'boat' and 'twist-boat' forms. The five-membered cyclopentane ring also has its own set of conformations (e.g., 'envelope' and 'twist'). The interplay between these ring systems results in a complex conformational landscape.

Conformational analysis uses computational methods to:

Identify all possible stable and low-energy conformers.

Calculate the relative energy of each conformer to determine their population distribution at a given temperature.

Analyze the energy barriers for interconversion between different conformers.

Understanding this landscape is critical, as the biological activity of a molecule can depend on its ability to adopt a specific shape to fit into a binding site. For instance, the evaluation of this compound as an analogue of valproic acid for anticonvulsant activity inherently depends on its three-dimensional structure and how it interacts with biological targets. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more detailed and accurate description of electronic structure, which is essential for studying chemical reactions and energetics.

Quantum calculations can map the energy profile of a synthetic route. For the synthesis of spiro[4.5]decane derivatives, these calculations can determine the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for each step. mdpi.com This allows chemists to predict whether a reaction is thermodynamically favorable and to understand the stability of reactants, intermediates, and products. For example, in the synthesis of 2-amino-spiro[4.5]decane-6-ones, a plausible reaction mechanism was proposed, which could be further validated by calculating the energetics of each proposed intermediate and reaction step. mdpi.com

The formation of the spirocyclic core (spirocyclization) is a key step in the synthesis of these compounds. mdpi.com Quantum chemical calculations are uniquely capable of identifying and characterizing the transition state—the highest energy point on the reaction pathway that connects reactants to products.

Geometry: The analysis reveals the precise arrangement of atoms in the transition state.

Energy: The energy of the transition state determines the activation energy (Ea) of the reaction, which is directly related to the reaction rate.

Vibrational Frequencies: A key feature of a true transition state is the presence of a single imaginary vibrational frequency, corresponding to the motion of the atoms along the reaction coordinate toward the product.

Such analyses are crucial for understanding reaction mechanisms, predicting stereochemical outcomes (e.g., why one diastereomer is formed preferentially), and optimizing reaction conditions for synthesizing specific isomers like this compound. mdpi.comresearchgate.net

Molecular Docking and Binding Site Prediction (in non-clinical contexts)

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. In a research context, this is used to generate hypotheses about how a small molecule like this compound might interact with a biological macromolecule, such as an enzyme or receptor.

While specific docking studies for this compound are not detailed in the provided literature, the methodology has been applied to closely related spiro[4.5]decane derivatives. For example, molecular modeling was used to study how certain derivatives bind to the 5-HT1A receptor, identifying them as potential agonists. nih.gov Similarly, in silico docking studies have been performed on other complex spiro compounds to understand their biological activity. researchgate.net

For this compound, which was synthesized as a cyclic analogue of the anticonvulsant valproic acid, docking studies could be used to:

Predict potential binding sites on proteins known to be involved in epilepsy.

Compare its binding mode and affinity to that of valproic acid to explain differences in activity. nih.gov

Generate hypotheses about its mechanism of action at a molecular level.

Predicted physical data, such as the collision cross section (CCS) derived from computational models, provides information on the shape and size of the molecule in the gas phase, which is relevant for interpreting data from ion mobility-mass spectrometry and for understanding its general interaction profile. uni.luuni.lu

Structure-Activity Relationship (SAR) Studies based on Computational Models (excluding clinical data)

Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. Computational models, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, are vital for elucidating these relationships for complex molecules like spiro[4.5]decane derivatives. nih.govnih.gov These compounds are of significant interest due to their rigid, three-dimensional nature, which can be advantageous for fitting into specific biological targets. mdpi.com

Computational analyses have been applied to various derivatives of the spiro[4.5]decane scaffold to understand their interactions with pharmaceutically relevant targets. For instance, studies on 1,4-dioxa-spiro[4.5]decane derivatives have utilized molecular docking to investigate their binding at serotonin (B10506) 5-HT1A and α1-adrenergic receptors. nih.gov These computational models helped to rationalize the experimental binding data and provided a basis for designing new ligands with improved selectivity and potency. nih.gov The results indicated that specific substitutions on the arylpiperazine moiety attached to the spiro[4.5]decane core were crucial for affinity and functional activity. nih.gov

In another area, computational and crystallographic studies on spiro[4.5]decanone derivatives revealed them as effective inhibitors of 2-oxoglutarate (2OG) dependent hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs). rsc.orgrsc.org Molecular modeling showed that the spirocyclic core could be modified to interact with both the substrate and 2OG binding pockets of the enzymes. rsc.org The binding mode involves the chelation of the active site metal ion. rsc.org SAR studies guided by these computational models demonstrated that modifications, such as changing the pyridine (B92270) ring substituent, could significantly impact inhibitory potency. For example, replacing a 3-methyl pyridine with an N-methyl imidazole (B134444) maintained or even improved the potent inhibition of the target enzyme. rsc.org These findings underscore the utility of the spiro[4.5]decanone framework as a versatile template for developing selective inhibitors for the 2OG oxygenase family. rsc.orgdntb.gov.ua

The rigidity of the spiro junction is a key feature that allows for the precise spatial arrangement of functional groups, which is critical for interactions with biological targets. mdpi.com Computational analysis of the chemical space populated by bioactive spirocycles shows that while they exhibit notable scaffold diversity, the combinations of ring sizes are somewhat limited, suggesting significant potential for expanding this chemical space for drug discovery. nih.govresearchgate.net

Table 1: Summary of SAR Findings for Spiro[4.5]decane Derivatives from Computational Studies This table is interactive. You can sort and filter the data.

Derivative Class Target Key Structural Features Influencing Activity Computational Method Used Reference
1,4-Dioxa-spiro[4.5]decane 5-HT1A and α1-Adrenergic Receptors Substitutions on the arylpiperazine moiety. Molecular Docking nih.gov
Spiro[4.5]decanone HIF Prolyl Hydroxylases (PHDs) Pyridine and imidazole substituents on the spiro core. Molecular Docking, Crystallography rsc.org
2,8-Diazaspiro[4.5]decan-1-one Chitin Synthase Modifications on the diazaspiro ring system. Not specified in abstract nih.gov

Computational Prediction of Molecular Properties for Design Purposes (e.g., TPSA, LogP, Rotatable Bonds to understand molecular behavior)

The prediction of molecular properties is a cornerstone of modern drug design, allowing chemists to evaluate the potential of a compound to have drug-like characteristics before its synthesis. aaai.org Properties such as the topological polar surface area (TPSA), the logarithm of the partition coefficient (LogP), and the number of rotatable bonds are critical for assessing a molecule's likely oral bioavailability and membrane permeability. mdpi.com

For this compound and its analogs, computational tools can predict these key physicochemical properties. The spiro[4.5]decane core itself is a non-polar, rigid hydrocarbon structure. epa.govnih.gov The addition of a carboxylic acid group introduces polarity and the capacity for hydrogen bonding.

Theoretical studies on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of various spiro[4.5]decane derivatives have been conducted. For a series of 1-oxa-4-thiaspiro[4.5]decane and 1,4-dithiaspiro[4.5]decane derivatives acting as 5-HT1A receptor agonists, computational analysis showed a good ADME profile for the entire series, with predictions of good blood-brain barrier permeability for promising neuroprotective candidates. nih.gov

Computational predictions for isomers of spiro[4.5]decane carboxylic acid are available in public databases. These predictions provide a baseline for understanding how the position of the carboxylic acid group on the spirocyclic frame affects its physicochemical profile. For example, the calculated LogP (XlogP3) for spiro[4.5]decane-8-carboxylic acid is 3.4, and its TPSA is 37.3 Ų. uni.lu Similarly, for spiro[4.5]decane-1-carboxylic acid, the calculated LogP is 3.6 and the TPSA is 37.3 Ų. nih.gov These values are within the ranges often considered favorable for drug candidates.

The number of rotatable bonds is another important parameter, influencing conformational flexibility and bioavailability. The rigid nature of the spiro[4.5]decane framework inherently limits the number of rotatable bonds, which can be an advantageous feature in drug design, as it reduces the entropic penalty upon binding to a target.

Table 2: Predicted Molecular Properties of Spiro[4.5]decane Carboxylic Acid Isomers This table is interactive. You can sort and filter the data.

Compound Name Molecular Formula Molecular Weight ( g/mol ) XLogP3 TPSA (Ų) Hydrogen Bond Donors Hydrogen Bond Acceptors Rotatable Bonds Reference
Spiro[4.5]decane-1-carboxylic acid C11H18O2 182.26 3.6 37.3 1 2 1 nih.gov
This compound C11H18O2 182.26 N/A N/A N/A N/A N/A

N/A: Data not available in the searched sources.

Role As a Synthetic Scaffold and Research Tool in Chemical and Biological Studies

Building Blocks for Complex Molecule Synthesis

The spiro[4.5]decane-2-carboxylic acid moiety serves as a foundational element for constructing more elaborate molecular structures. cymitquimica.com Its inherent rigidity is a desirable trait, as it can reduce the metabolic alteration of the final compound, ensuring that the intended biological activity is a direct result of the molecule's structure rather than its metabolites. nih.gov

Diversity-oriented synthesis (DOS) is a strategy employed to generate a wide array of structurally diverse molecules, which can then be screened for biological activity. The spiro[4.5]decane scaffold is well-suited for DOS, providing a robust starting point for creating libraries of novel compounds. By modifying the carboxylic acid group and other positions on the spirocyclic rings, chemists can systematically generate a multitude of derivatives. This approach is instrumental in the discovery of new lead compounds for drug development.

The development of specific enzyme inhibitors is crucial for understanding their function and for therapeutic intervention. Derivatives of spiro[4.5]decane have been synthesized and investigated as probes for various biological targets. For instance, spiro-based compounds have been designed as σ1 receptor ligands, which are implicated in a range of neurological disorders and are targets for cancer imaging. nih.gov The spirocyclic core helps to orient the necessary pharmacophores in a conformation that is optimal for binding to the active site of an enzyme or receptor.

A study on the synthesis of 2-amino-spiro[4.5]decane-6-ones highlighted a method that yields high diastereoselectivity, which is critical for producing specific biological effects. mdpi.com This stereochemical control is a key advantage of using well-defined scaffolds like spiro[4.5]decane.

Many natural products with important biological activities are complex and difficult to synthesize. This compound and its derivatives can serve as mimics or analogues of the core structures of these natural products. mdpi.com This allows researchers to create simplified versions that retain the desired biological activity but are more accessible synthetically.

An example is the synthesis of analogues of Valproic acid, an antiepileptic drug. nih.govx-mol.com By incorporating the spiro[4.5]decane structure, researchers aimed to create cyclic analogues that would resist metabolic breakdown. nih.gov Similarly, spiro[4.5]decane CF-ring analogues of 1α,25-dihydroxyvitamin D3, a hormonally active form of vitamin D, have been developed. nih.govsigmaaldrich.com

Table 1: Examples of Spiro[4.5]decane-based Biologically Active Analogues

Natural Product/DrugSpiro[4.5]decane AnalogueInvestigated ActivityReference
Valproic AcidThis compoundAnticonvulsant nih.govx-mol.com
1α,25-Dihydroxyvitamin D3Spiro[4.5]decane CF-ring analoguesVitamin D receptor modulation nih.govsigmaaldrich.com

Applications in Materials Science and Polymer Chemistry

The incorporation of spirocyclic units like spiro[4.5]decane into polymers can significantly influence their physical and chemical properties. The rigidity and defined geometry of the spiro center can enhance the thermal stability, mechanical strength, and optical properties of polymeric materials. While specific research on this compound in this area is emerging, the general class of spiro compounds is recognized for its potential in creating advanced materials. chemimpex.com The carboxylic acid group provides a convenient point for polymerization, allowing it to be integrated into polymer backbones or used as a pendant group to modify polymer properties such as adhesion and hydrophilicity. chemimpex.comnumberanalytics.com

Development of Agrochemical Agents

The structural features of spiro compounds are also of interest in the development of new agrochemicals. The stability of the spiro[4.5]decane framework can lead to greater persistence and efficacy in the field. Derivatives of 2,8-diaza-spiro[4.5]decane-2-carboxylic acid tert-butyl ester, a related compound, have been explored for their potential in crop protection. chemimpex.com The unique three-dimensional shape can lead to novel modes of action against pests and diseases, which is particularly important in overcoming resistance to existing agrochemicals.

Investigative Tools for Understanding Biological Pathways (in vitro studies, not clinical)

Beyond their direct therapeutic potential, derivatives of this compound are valuable tools for basic research. They are used in in vitro studies to probe the structure and function of biological macromolecules and to elucidate complex biological pathways. chemimpex.com For example, radioactively labeled spiro[4.5]decane derivatives can be used in binding assays and autoradiography to map the distribution and density of specific receptors in tissues. nih.gov

In one study, spiro[4.5]decane analogues of Valproic acid were used to investigate the role of the carboxylic acid group in its anticonvulsant activity. nih.gov The resistance of the spirocyclic core to metabolism allowed the researchers to isolate the effect of the carboxylic acid function. nih.gov Such studies provide fundamental insights into structure-activity relationships and the mechanisms of drug action.

Studies on Enzyme Inhibition Mechanisms (in vitro)

The spiro[4.5]decane framework is a key structural element in the design of potent enzyme inhibitors. Derivatives built upon this scaffold have been investigated for their ability to target the active sites of various enzymes.

One notable area of research involves the inhibition of 2-oxoglutarate (2OG) dependent oxygenases, such as the prolyl hydroxylase domain (PHD) enzymes, which are critical regulators of the hypoxia-inducible factor (HIF) pathway. Studies have focused on derivatives like 1,3,8-triazaspiro[4.5]-decane-2,4-diones. These compounds are designed to chelate the active site Fe(II) ion, a crucial step in the enzyme's catalytic cycle. Research has demonstrated that the spirocyclic core has the potential for development into selective inhibitors for this class of enzymes. For instance, while some spiro[4.5]decanone compounds showed broad inhibition against PHD isoforms, modifications to the core suggested that developing isoform-selective inhibitors might be feasible.

Another class of enzymes targeted by spiro[4.5]decane derivatives is the Vanin-1 (VNN-1) enzyme, which is implicated in inflammatory bowel disease. Research has led to the discovery of thiazole (B1198619) carboxamides incorporating an 8-Oxa-2-aza-spiro[4.5]decane moiety as potent VNN-1 inhibitors. acs.org In vitro cellular assays confirmed the excellent inhibitory activity of these compounds. acs.org The table below summarizes the inhibitory activity of selected spiro[4.5]decane derivatives against their target enzymes.

Table 1: In Vitro Enzyme Inhibition by Spiro[4.5]decane Derivatives

Compound ClassTarget EnzymeObserved Activity (IC₅₀)Reference
Thiazole Carboxamides (e.g., Compound X49)Vanin-118.7 nM acs.org
Thiazole Carboxamides (e.g., Compound X17)Vanin-125.1 nM acs.org

Modulation of Protein-Protein Interactions (in academic settings)

The defined three-dimensional structure of the spiro[4.5]decane scaffold is well-suited for designing molecules that can disrupt or stabilize protein-protein interactions (PPIs), which are often mediated by large, complex interfaces.

One significant therapeutic target is the interaction between the MDM2 protein and the p53 tumor suppressor. Inhibiting this PPI can restore p53 function. Researchers have designed and synthesized spiro-diketopiperazines (spiro-DKPs) to mimic the alpha-helical portion of p53 that binds to MDM2. plos.org These efforts used 8-amino-1,4-dioxa-spiro[4.5]decane-8-carboxylic acid as a starting material to create scaffolds intended to project key residues into the binding pockets of MDM2. plos.org While initial spiro-DKPs designed to directly mimic the p53 helix were found to be inactive, further structure-based design led to other classes of inhibitors. plos.org

In a different context, naturally occurring compounds featuring a spiro[4.5]decane core, known as spirohypertones, have been identified as inhibitors of tumor necrosis factor-alpha (TNF-α). nih.gov TNF-α is a cytokine that plays a central role in inflammatory diseases like psoriasis. Spirohypertone B was found to selectively inhibit TNF-α, and surface plasmon resonance (SPR) assays confirmed a direct binding interaction between the compound and the protein. nih.gov

Furthermore, derivatives of 1,4,8-triazaspiro[4.5]decan-2-one have been developed as inhibitors of the mitochondrial permeability transition pore (mPTP), a protein complex involved in cell death pathways. nih.govresearchgate.net Modeling studies suggest these molecules bind at the interface between protein subunits of ATP synthase, demonstrating the utility of the spiro scaffold in targeting complex protein interfaces. nih.govresearchgate.net

Exploration of Structure-Activity Relationships in Defined Biological Systems (in vitro)

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. The spiro[4.5]decane framework provides a rigid core upon which systematic modifications can be made to probe interactions with biological targets.

In the development of PHD inhibitors, SAR studies on spiro[4.5]decanone derivatives revealed important structural requirements for activity. For example, the presence of a group capable of chelating the active site metal ion is essential. nih.govresearchgate.net Selectivity studies with related human oxygenases, such as factor inhibiting HIF (FIH) and the Nε-methyl lysine (B10760008) histone demethylase KDM4A, showed that many spiro[4.5]decanone compounds were highly selective for PHDs, exhibiting weak or no inhibition against these other enzymes. This selectivity is vital for avoiding off-target effects.

For the 1,4,8-triazaspiro[4.5]decan-2-one inhibitors of the mPTP, SAR studies rationalized through molecular modeling identified a binding site at the interface of the c₈-ring and subunit a of ATP synthase. nih.govresearchgate.net These studies guided the synthesis of compounds with high in vitro potency in inhibiting mPTP opening and protecting cardiomyocytes in a model of hypoxia/reoxygenation. nih.govresearchgate.net The table below highlights some SAR findings.

Table 2: Structure-Activity Relationship (SAR) Insights for Spiro[4.5]decane Derivatives

Compound SeriesBiological TargetKey SAR FindingReference
1,4,8-triazaspiro[4.5]decan-2-onesMitochondrial Permeability Transition Pore (mPTP)The R group of the ligand is buried at the protein interface between the c₈-ring and subunit a of ATP synthase. nih.govresearchgate.net
Spiro-diketopiperazines (spiro-DKPs)MDM2-p53 InteractionThe S-configuration at the C3-position was preferred for the spiro-2-DKP series. plos.org

Reference Compounds in Environmental Chemistry Studies (e.g., detection of naphthenic acids)

Naphthenic acids (NAs) are a complex mixture of naturally occurring cycloaliphatic and acyclic carboxylic acids found in petroleum deposits. nih.govnih.govut.ac.ir They are considered significant environmental contaminants, particularly in the water associated with oil sands extraction. ut.ac.ir The analysis of NAs is exceptionally challenging due to the immense number of isomers and structurally similar compounds present in environmental samples. nih.govualberta.ca

A major hurdle in the quantitative analysis of NAs is the lack of commercially available, individual analytical standards. nih.govresearchgate.net To address this, researchers use model or reference carboxylic acids to develop and calibrate analytical methods, such as electrospray ionization mass spectrometry (ESI-MS). nih.govnih.gov These reference standards are compounds with well-defined structures that are representative of the types of molecules found in NA mixtures. nih.gov

Cycloaliphatic carboxylic acids like cyclohexane (B81311) carboxylic acid and adamantane (B196018) carboxylic acid have been used for this purpose. ualberta.ca Given that naphthenic acids are predominantly composed of alkyl-substituted cyclopentane (B165970) and cyclohexane carboxylic acids, compounds like this compound serve as highly relevant, though not universally adopted, structural surrogates. nih.gov The use of such reference compounds allows for more reliable quantification and helps in understanding the environmental fate and behavior of different classes of naphthenic acids. nih.gov High-purity reference standards are crucial for enabling accurate and reliable analytical method development for the identification of these complex chemical entities. spirochem.com

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules like Spiro[4.5]decane-2-carboxylic acid. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. The acidic proton of the carboxylic acid group is characteristically found at a highly deshielded position, typically in the 10-12 ppm range of the spectrum. libretexts.org This distinctive downfield shift is a hallmark of carboxylic acids. libretexts.org The protons on the carbon atom adjacent to the carboxylic acid group are expected to resonate in the 2-3 ppm region. libretexts.org The remaining protons of the cyclopentane (B165970) and cyclohexane (B81311) rings would appear as a complex series of multiplets in the upfield region of the spectrum, generally between 1-2 ppm, reflecting the various spin-spin coupling interactions with neighboring protons. The integration of these signals provides a ratio of the number of protons in each unique environment, while the splitting patterns (multiplicities) reveal the number of adjacent protons, thus establishing the proton connectivity framework.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. The carbonyl carbon of the carboxylic acid group is a key diagnostic signal, typically appearing in the deshielded region of 160-180 ppm. libretexts.org The spiro carbon, the quaternary carbon shared by both rings, would also have a characteristic chemical shift. The remaining carbon atoms of the cyclopentane and cyclohexane rings will produce a series of signals in the aliphatic region of the spectrum. The precise chemical shifts of these carbons are influenced by their substitution and local geometry.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Carboxylic Acid)160 - 180 libretexts.org
Spiro (Quaternary)Varies
CH (Carboxylic Acid attached)Varies
CH₂ (Cyclopentane & Cyclohexane)Varies

Note: Specific chemical shift values require experimental data for the precise isomer.

While 1D NMR provides fundamental data, two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all proton and carbon signals and for confirming the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. It is invaluable for tracing the proton-proton connectivity pathways within the cyclopentane and cyclohexane rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon atom to which it is attached, allowing for the definitive assignment of many carbon resonances based on their corresponding, more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly useful for identifying connectivity to quaternary carbons, such as the spiro carbon and the carbonyl carbon, which have no directly attached protons. For instance, correlations from the protons on the carbons adjacent to the spiro center to the spiro carbon itself would be observable in the HMBC spectrum, confirming the spirocyclic junction.

The spirocyclic system of this compound can exist in different conformations. NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide insights into the preferred three-dimensional structure. For instance, in related spiro[4.5]decane systems, the six-membered ring often adopts a chair conformation. nih.gov The magnitude of three-bond proton-proton coupling constants (³JHH) can help determine the dihedral angles between protons, and thus the relative stereochemistry and conformational preferences of the rings. NOE experiments, which detect through-space interactions between protons that are close to each other, can further elucidate the spatial arrangement of the atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule. For this compound, with a molecular formula of C₁₁H₁₈O₂, the calculated exact mass is 182.13068 Da. lookchem.comnih.gov HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). This high level of accuracy allows for the unambiguous determination of the elemental composition, distinguishing it from other compounds that may have the same nominal mass. The predicted mass-to-charge ratio for the protonated molecule [M+H]⁺ is 183.13796. uni.lu

Table 2: Predicted HRMS Data for this compound

IonPredicted m/z
[M+H]⁺183.13796 uni.lu
[M+Na]⁺205.11990 uni.luuni.lu
[M-H]⁻181.12340 uni.luuni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is an indispensable tool for verifying the identity and assessing the purity of this compound. In a typical LC-MS analysis, the compound is first passed through an HPLC column, which separates it from any impurities. The eluent from the column is then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides a precise molecular weight measurement, confirming the identity of the compound.

For carboxylic acids like this compound, which can exhibit poor retention on standard reversed-phase LC columns, derivatization is often employed. nih.govmdpi.com Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to modify the carboxylic acid group, enhancing its chromatographic retention and improving ionization efficiency for MS detection. nih.govresearchgate.netnih.gov The resulting mass spectrum will show a characteristic peak corresponding to the molecular ion of the derivatized or underivatized this compound, confirming its presence and allowing for quantification. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks.

Table 1: LC-MS Data for this compound

ParameterValue
Molecular Formula C₁₁H₁₈O₂
Molecular Weight 182.26 g/mol
Predicted m/z [M-H]⁻ 181.12340
Predicted m/z [M+H]⁺ 183.13796
Predicted m/z [M+Na]⁺ 205.11990

Data sourced from computational predictions. uni.luuni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is another cornerstone technique for the analysis of organic compounds. mdpi.com While this compound itself is not sufficiently volatile for direct GC analysis, it can be converted into a more volatile derivative. A common derivatization strategy for carboxylic acids is esterification, for instance, by reaction with methanol (B129727) to form the corresponding methyl ester.

This volatile derivative can then be injected into the gas chromatograph. The sample is vaporized and carried by an inert gas through a long, thin column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. Compounds with higher volatility and weaker interactions with the stationary phase elute faster. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern, or mass spectrum, is a unique fingerprint for a specific compound and can be compared against spectral libraries for positive identification. GC-MS is highly sensitive and can detect even trace amounts of impurities, making it an excellent method for assessing the purity of the derivatized this compound. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. spectroscopyonline.com When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds. An IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed in wavenumbers, cm⁻¹).

For this compound, the IR spectrum will exhibit several characteristic absorption bands that confirm its structure. spectroscopyonline.com The most prominent of these is the carbonyl (C=O) stretching vibration of the carboxylic acid group, which typically appears as a strong, sharp peak in the region of 1700-1725 cm⁻¹. pressbooks.pub Another key feature is the broad absorption band of the hydroxyl (O-H) group of the carboxylic acid, which spans a wide range from approximately 2500 to 3300 cm⁻¹ due to hydrogen bonding. spectroscopyonline.com The C-O stretching vibration of the carboxylic acid will also be present, usually in the 1210-1320 cm⁻¹ region. spectroscopyonline.com Additionally, the spectrum will show C-H stretching vibrations from the spiroalkane framework just below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupBond VibrationCharacteristic Absorption (cm⁻¹)
Carboxylic AcidO-H stretch3300-2500 (broad)
AlkaneC-H stretch2960-2850
Carbonyl (Carboxylic Acid)C=O stretch1725-1700
Carboxylic AcidC-O stretch1320-1210

Data represents typical ranges for the specified functional groups. spectroscopyonline.compressbooks.publibretexts.org

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute stereochemistry of chiral molecules. nih.gov For this compound, which contains a chiral center at the carbon atom to which the carboxylic acid group is attached, X-ray crystallography can unambiguously establish the R or S configuration of its enantiomers, provided a suitable single crystal can be grown.

The technique involves directing a beam of X-rays onto a crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. This map reveals the precise spatial arrangement of every atom in the molecule, including bond lengths, bond angles, and torsional angles. This detailed structural information is invaluable for understanding the compound's physical and chemical properties and its interactions with other molecules.

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are fundamental to both the purification and analysis of this compound, ensuring a high degree of purity which is essential for its intended applications.

Column chromatography is a widely used preparative technique for purifying organic compounds. orgsyn.org For the purification of this compound, silica (B1680970) gel is a common choice for the stationary phase. The crude compound is dissolved in a minimal amount of a suitable solvent and loaded onto the top of a column packed with silica gel. A solvent or a mixture of solvents (the mobile phase or eluent) is then passed through the column.

The separation is based on the principle of differential adsorption. This compound, being a polar molecule due to the carboxylic acid group, will adsorb to the polar silica gel. By gradually increasing the polarity of the eluent, the compound can be selectively desorbed and eluted from the column, leaving behind less polar or more strongly adsorbed impurities. Fractions are collected and analyzed (for example, by thin-layer chromatography) to identify those containing the pure product.

High-performance liquid chromatography (HPLC) is a highly efficient analytical and preparative separation technique. ontosight.ai It operates on the same principles as column chromatography but uses a high-pressure pump to force the mobile phase through a column packed with much smaller particles, resulting in significantly higher resolution and faster separation times.

For the analysis of this compound, reversed-phase HPLC is often employed, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. teledyneisco.com In this mode, more polar compounds elute first. The purity of a sample of this compound can be accurately determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks. HPLC can also be used for the enantiomeric separation of chiral compounds like this compound by using a chiral stationary phase.

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful analytical technique utilized for the separation, identification, and quantification of volatile and semi-volatile compounds. For a compound such as this compound, which possesses a relatively high boiling point and a polar carboxylic acid functional group, specific GC methodologies are employed for effective analysis. This section details the application of GC in the structural elucidation and purity assessment of this spiro compound.

The primary challenge in the GC analysis of carboxylic acids is their tendency to exhibit poor peak shape and undergo thermal degradation in the GC inlet and column. To overcome these issues, derivatization is a common and often necessary sample preparation step. This process involves converting the polar carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester derivative. A widely used derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS), which converts the carboxylic acid to its corresponding trimethylsilyl (B98337) (TMS) ester. This derivatization significantly improves the chromatographic behavior of the compound, leading to sharper peaks and more reproducible retention times.

Once derivatized, the sample is injected into the gas chromatograph. The separation of components is achieved on a capillary column, which is a long, thin tube coated with a stationary phase. The choice of stationary phase is critical for achieving optimal separation. For a moderately nonpolar compound like the TMS-ester of this compound, a common choice would be a nonpolar or mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase.

As the components of the sample are carried through the column by an inert carrier gas (typically helium or nitrogen), they are separated based on their boiling points and their interactions with the stationary phase. The separated components then reach a detector, most commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

When coupled with a mass spectrometer (GC-MS), this technique becomes an invaluable tool for structural elucidation. The mass spectrometer fragments the eluting compounds and provides a mass spectrum, which is a unique fingerprint of the molecule's structure. This allows for the unambiguous identification of this compound and any potential impurities.

Purity assessment is another key application of GC. The area under each peak in the chromatogram is proportional to the concentration of the corresponding compound. By comparing the peak area of the main compound to the total area of all peaks, the purity can be accurately determined.

Research Findings

While specific, detailed GC analysis reports for this compound are not extensively published in peer-reviewed literature, the analytical principles for similar compounds are well-established. Research on the GC analysis of other cyclic and spirocyclic carboxylic acids demonstrates the necessity of derivatization for achieving good chromatographic results. For instance, a study on the analysis of various short-chain carboxylic acids highlighted the effectiveness of silylation using BSTFA prior to GC-MS analysis for both qualitative and quantitative determination.

In a study involving the synthesis of this compound and its analogue, Spiro[4.5]decane-2,2-dicarboxylic acid, characterization would typically involve GC-MS to confirm the molecular weight of the synthesized compounds and to assess their purity. nih.gov The presence of a single major peak in the chromatogram with the correct mass spectrum would indicate a successful synthesis and high purity.

The following interactive table represents a hypothetical GC-MS analysis of a derivatized sample of this compound, illustrating the type of data that would be generated for purity assessment and identification of a potential impurity.

Peak No.Retention Time (min)Compound NameMolecular Formula (as TMS-ester)Molecular Weight ( g/mol )Peak Area (%)
112.5This compound, TMS esterC14H26O2Si254.4498.5
214.2Spiro[4.5]decane-2,2-dicarboxylic acid, di-TMS esterC17H32O4Si2372.601.5

This table demonstrates how GC can effectively separate the main product from a related impurity, such as the dicarboxylic acid analogue that might be present as a byproduct of the synthesis. The retention time allows for the identification of the compounds, while the peak area percentage provides a quantitative measure of the sample's purity. The mass spectrometer would further confirm the identity of each peak by providing their respective mass spectra.

Future Perspectives and Research Directions

Development of Novel and Efficient Stereoselective Synthetic Routes

Controlling the precise three-dimensional arrangement of atoms is critical in the synthesis of biologically active molecules. For spiro[4.5]decane derivatives, which can feature multiple stereocenters, the creation of stereoselective synthetic pathways is a primary research objective.

Catalytic Asymmetric Synthesis: Future investigations will likely focus on creating catalytic asymmetric methods to produce enantiomerically pure spiro[4.5]decane-2-carboxylic acid and its related compounds. This involves employing chiral catalysts, such as organocatalysts or transition-metal complexes, to guide the stereochemical outcome of the spirocyclic core's formation. For example, organocatalytic Michael-domino Michael/aldol reactions have been used to construct highly functionalized spiro-decalin oxindoles with outstanding stereoselectivity. nih.gov In a similar vein, a cooperative method utilizing photocatalysis and organic phosphoric acid catalysis has produced 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity. mdpi.com An asymmetric total synthesis of the fragrant spiro[4.5]decane sesquiterpene, (-)-β-vetivone, has also been reported. acs.org

Substrate-Controlled Diastereoselective Reactions: Another approach is to use existing stereocenters in a starting molecule to direct the stereochemistry of subsequent cyclization steps.

Novel Cyclization Strategies: Research into new tandem cyclization reactions, such as the samarium(II) iodide-promoted ketyl radical mediated tandem cyclization, has demonstrated potential for the stereoselective construction of the spiro[4.5]decane framework. nih.gov The stereochemical course of these reactions can be influenced by the choice of activating agents. nih.gov

Exploration of New Chemical Transformations of the this compound Core

The carboxylic acid group and the spirocyclic backbone of this compound present numerous opportunities for chemical modification, paving the way for a vast array of new derivatives.

Decarboxylative Functionalization: The carboxylic acid functional group serves as a versatile anchor for introducing new molecular fragments. rsc.org Recent progress in catalytic decarboxylative transformations enables the replacement of the -COOH group with other substituents through the formation of new carbon-carbon or carbon-heteroatom bonds. rsc.org

Derivatization of the Carboxylic Acid: Conventional transformations of the carboxylic acid, including its conversion to esters, amides, and alcohols, will remain crucial for generating libraries of compounds for screening purposes. For instance, a related spirocyclic aldehyde has been reduced to an alcohol and oxidized to the corresponding carboxylic acid. nih.gov

Functionalization of the Carbocyclic Rings: A significant advancement would be the development of C-H activation and functionalization methods that can be applied to the saturated rings of the spiro[4.5]decane system. This would permit late-stage modifications of the scaffold, providing swift access to novel chemical entities.

Design and Synthesis of Advanced Spirocyclic Scaffolds for Diverse Academic Applications

The inherent three-dimensionality of spirocycles renders them highly desirable scaffolds for navigating chemical space and discovering novel bioactive compounds. tandfonline.com

Scaffold Diversity: Future work will focus on synthesizing collections of spiro[4.5]decane-based scaffolds with variations in ring size, heteroatom content, and the placement of functional groups. The synthesis of a family of 17 new racemic spirocyclic scaffolds has showcased a method for creating building blocks to explore chemical space in three dimensions. nih.gov

Drug Discovery: Spirocyclic scaffolds are increasingly employed in drug design to fine-tune the conformational and physicochemical properties of molecules. researchgate.netnih.gov Derivatives of spiro[4.5]decane are likely to be investigated for their potential as inhibitors of various biological targets, including those implicated in cancer, infectious diseases, and neurological disorders. researchgate.netnih.govbohrium.com

Fragment-Based Drug Design: The creation of a fragment library enriched with spirocycles, including the spiro[4.5]decane core, could offer innovative starting points for fragment-based drug design initiatives. tandfonline.com

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental synthesis provides a robust framework for expediting the discovery of new molecules with specific properties.

In Silico Screening and Design: Computational methods can predict how spiro[4.5]decane derivatives might interact with biological targets, thereby guiding the design of more potent and selective compounds. nih.gov This rational approach helps prioritize which molecules to synthesize, saving time and resources. researchgate.netnih.gov

Prediction of Physicochemical Properties: Molecular modeling can forecast key drug-like properties such as water solubility, lipophilicity, and metabolic stability. tandfonline.com The high sp³ carbon content of spirocycles is generally expected to enhance water solubility. tandfonline.com

Reaction Modeling: Computational chemistry can be utilized to model reaction mechanisms and predict the stereochemical outcomes of synthetic pathways, which aids in the development of more efficient and selective syntheses.

Investigation of this compound Analogues in New Biological Pathways (in vitro)

While initial research has targeted specific biological activities, the spiro[4.5]decane scaffold possesses the potential to interact with a broad spectrum of biological systems.

Anticonvulsant Activity: this compound was synthesized as a cyclic counterpart to valproic acid and assessed for its anticonvulsant properties. nih.gov Future in vitro studies could delve into its mechanism of action by examining its effects on particular ion channels or neurotransmitter systems.

Anticancer and Other Therapeutic Areas: Spirocyclic compounds have demonstrated potential as anticancer, anti-HIV, antiviral, and antibacterial agents. bohrium.com Analogues of this compound could be screened against various cell lines and molecular targets to uncover new therapeutic leads. Notably, spirocyclic hybrids that include indole (B1671886) or oxindole (B195798) units are regarded as promising anticancer agents. bohrium.com

Modulation of Nuclear Receptors: Spiro[4.5]decane analogues have been synthesized as mimics of 1α,25-dihydroxyvitamin D3, indicating their potential to modulate the activity of the vitamin D receptor and other nuclear receptors. acs.org

Lipid Metabolism: A patent has been filed for spiro[4.5]decane derivatives intended for the treatment of dyslipidemias and atherosclerosis, suggesting a possible role in modulating pathways related to lipid metabolism. google.com

Derivative/AnalogueInvestigated ActivityFindings/Potential Application
This compoundAnticonvulsantDemonstrated activity in pentylenetetrazol and picrotoxin (B1677862) models; less effective against maximal electroshock seizures. nih.gov
Spiro[4.5]decane derivativesTreatment of dyslipidemias and atherosclerosisPatented for use in conditions where membrane lipid peroxidation is a contributing factor. google.com
Spiro[4.5]decane CF-Ring AnaloguesVitamin D Receptor ModulationSynthesized as analogues of 1α,25-dihydroxyvitamin D3. acs.org
General Spirocyclic HybridsAnticancer, Antiviral, Antibacterial, NeuroprotectiveA wide range of therapeutic possibilities has been demonstrated by various spirocyclic compounds. bohrium.com

Potential for this compound Derivatives in Advanced Materials Science

The rigid, three-dimensional nature of the spiro[4.5]decane framework is advantageous not only for biological applications but also for the creation of innovative materials.

Organic Electronics: Spirocyclic compounds have been explored for their hole-transporting capabilities, which are essential for applications in organic light-emitting diodes (OLEDs). bohrium.com The spiro[4.5]decane core could be integrated into new organic semiconductors.

Polymers and Advanced Materials: The carboxylic acid group can act as a point for polymerization or for grafting onto other materials to alter their properties. The distinct shape of the spiro scaffold could bestow interesting thermal or mechanical characteristics upon polymers. A related compound, 2,8-Diaza-spiro[4.5]decane-2-carboxylic acid tert-butyl ester, has been identified as having potential for exploration in materials science. chemimpex.com

Fragrance Chemistry: The spiro[4.5]decane skeleton is a component of several natural and synthetic fragrant substances, including β-vetivone. acs.org Further investigation of its derivatives could lead to the discovery of novel and appealing scents.

Q & A

Q. What are the optimal synthetic routes for Spiro[4.5]decane-2-carboxylic acid derivatives?

Methodological Answer: Synthesis typically involves multi-step organic reactions. For example, 1-azathis compound derivatives can be synthesized via cyclization of ethylamine and thioketones, followed by acid hydrolysis (yield: 93%) . Key steps include:

  • Cyclization: Use of lithium aluminum hydride (LiAlH₄) for reduction and HCl for substitution.
  • Purification: Controlled temperature (e.g., 136–139°C for crystallization) and solvent selection (e.g., DMSO-d6 for NMR analysis).
  • Yield Optimization: Adjust reaction time and stoichiometric ratios to minimize side products.

Q. How can the spirocyclic structure be confirmed post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze proton (¹H NMR) and carbon (¹³C NMR) shifts to identify spiro junction protons (e.g., δ 4.53 ppm for bridgehead protons) .
  • Mass Spectrometry (LCMS): Confirm molecular weight via [M - Cl]⁺ peaks (e.g., m/z 198.1) .
  • X-ray Crystallography: Resolve 3D structure for absolute configuration validation (not explicitly detailed in evidence but inferred from standard practices).

Q. What spectroscopic techniques are critical for validating purity and structural integrity?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): Verify molecular formula (e.g., C₁₀H₁₄O₄ for 8-oxo derivatives) .
  • Infrared (IR) Spectroscopy: Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and carboxylic acid O-H stretches (~2500–3000 cm⁻¹).
  • Elemental Analysis: Match calculated vs. observed C/H/N percentages (e.g., C 56.70% vs. 56.53% theoretical) .

Advanced Research Questions

Q. How to design experiments to assess enzyme inhibition selectivity of spiro derivatives?

Methodological Answer:

  • Target Screening: Use fluorescence polarization assays to test inhibition against prolyl hydroxylases (PHDs) and other 2-oxoglutarate-dependent enzymes .
  • Selectivity Profiling: Compare IC₅₀ values across enzyme families (e.g., PHDs vs. HIF-1α) using kinetic assays. Reference selectivity ratios from spiro[4.5]decanone studies (e.g., Table S2 in ).
  • Structural Analysis: Perform molecular docking to identify binding interactions (e.g., metal chelation at active sites) .

Q. How to resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

  • Comparative SAR Studies: Tabulate activity data for analogs (e.g., 2-oxa vs. 8-aza derivatives) to identify critical substituents. Example:

    CompoundStructure TypeNotable Activity
    8-Oxa-2-azaspiro[4.5]decaneSpiro CompoundEnhanced enzyme inhibition
    2,7-Diazaspiro[4.5]decaneSpiro CompoundLimited anticancer activity
  • Statistical Analysis: Apply multivariate regression to correlate substituent electronegativity or steric bulk with activity trends.

Q. What strategies minimize side reactions during functionalization of the carboxylic acid group?

Methodological Answer:

  • Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups to shield the carboxylic acid during alkylation (e.g., Boc-protected derivatives in ).
  • Catalytic Control: Employ Pd/C or Ru-based catalysts for selective hydrogenation without ring-opening .
  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce hydrolysis .

Q. How to evaluate metabolic stability of spiro derivatives in biological systems?

Methodological Answer:

  • In Vitro Assays: Incubate compounds with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
  • CYP450 Inhibition Screening: Test against cytochrome isoforms (CYP3A4, CYP2D6) to assess drug-drug interaction risks.
  • Plasma Stability Tests: Monitor compound integrity in plasma at 37°C over 24 hours .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Spiro Derivatives

ParameterOptimal ConditionEvidence Source
Reaction Temp.25–50°C (cyclization)
CatalystLiAlH₄ (reduction)
Yield93% (acid hydrolysis)

Q. Table 2: Enzyme Selectivity Profile of Spiro[4.5]decanones

EnzymeIC₅₀ (µM)Selectivity Ratio
PHD20.1510× over HIF-1α
FIH1.2Low activity
Reference

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.